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Compound of Interest

Compound Name: alpha-D-allofuranose

Cat. No.: B12663584 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed procedures for the synthesis of α-D-allofuranose derivatives,

which have shown potential as bioactive compounds. The focus is on derivatives that have

been investigated for their anticancer properties.

Introduction
Carbohydrates and their derivatives are a rich source of chemical diversity and have garnered

significant attention in medicinal chemistry due to their wide range of biological activities. α-D-

Allofuranose, a C-3 epimer of glucose, serves as a chiral scaffold for the synthesis of novel

therapeutic agents. This document outlines the preparation of specific disubstituted and

deoxytrisubstituted α-D-allofuranose derivatives that have been evaluated for their in vitro

anticancer activity.[1]

Data Presentation
The following table summarizes the synthesized α-D-allofuranose derivatives and their reported

biological activity. The compounds were screened by the National Cancer Institute (NCI) for

their anticancer activity.
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Compound ID Structure Biological Activity

4a

1,2:5,6-Di-O-isopropylidene-3-

C-undecyl-3-O-{2′-(piperidin-1-

yl)ethyl}-α-D-allofuranose

Showed minimal anti-cancer

activity in primary in vitro

screening at a concentration of

10⁻⁴ M.[1]

4b

1,2:5,6-Di-O-isopropylidene-3-

C-undecyl-3-O-{2′-

(hexamethyleneimino)ethyl}-α-

D-allofuranose

Showed minimal anti-cancer

activity in primary in vitro

screening at a concentration of

10⁻⁴ M.[1]

5a

1,2-O-Isopropylidene-3-C-

undecyl-3-O-{2′-(piperidin-1-

yl)ethyl}-α-D-allofuranose

Showed minimal anti-cancer

activity in primary in vitro

screening at a concentration of

10⁻⁴ M.[1]

9a

1,2-O-Isopropylidene-3-C-

undecyl-3-O-methyl-6-deoxy-6-

(piperidin-1-yl)-α-D-

allofuranose

Showed minimal anti-cancer

activity in primary in vitro

screening at a concentration of

10⁻⁴ M.[1]

Experimental Protocols
The synthesis of the target α-D-allofuranose derivatives is a multi-step process starting from

the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-
D-ribohexofuranos-3-ulose (2)
This protocol describes the oxidation of the 3-hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-

D-glucofuranose.

Materials:

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (1)

Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphorus pentoxide (P₂O₅)

Methyl tert-butyl ether (MTBE)

Sodium bicarbonate (NaHCO₃) solution, saturated

Dichloromethane (CH₂Cl₂)

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

Under a nitrogen atmosphere, cool anhydrous DMSO in a round-bottom flask to 18-20 °C.[2]

Add P₂O₅ in portions to the cold DMSO, ensuring the temperature does not exceed 28 °C.[2]

After the addition is complete, stir the mixture for 10-15 minutes at 18-25 °C.[2]

Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) in anhydrous DMSO to

the P₂O₅/DMSO solution over 30 minutes, maintaining the temperature at 18-25 °C.[2]

Heat the resulting solution to 50-55 °C for 3 hours.[2]

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.[2]

Allow the reaction mixture to cool to room temperature and extract with MTBE.[2]

Wash the organic layer with saturated NaHCO₃ solution and then with water.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude ulose (2).[2]

Protocol 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-
C-undecyl-α-D-allofuranose (3)
This protocol details the Grignard reaction to introduce the undecyl group at the C-3 position.
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Materials:

1,2:5,6-Di-O-isopropylidene-α-D-ribohexofuranos-3-ulose (2)

1-Undecyl magnesium bromide (Grignard reagent)

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Ammonium chloride (NH₄Cl) solution, saturated

Procedure:

Dissolve the ulose (2) in an anhydrous solvent (diethyl ether or THF) in a flame-dried flask

under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add the 1-undecyl magnesium bromide solution to the cooled solution of the ulose.

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford compound (3).[1]

Protocol 3: General Procedure for the Synthesis of 3-O-
aminoalkyl Derivatives (4a-e)
This protocol describes the etherification of the 3-hydroxyl group.

Materials:
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1,2:5,6-Di-O-isopropylidene-3-C-undecyl-α-D-allofuranose (3)

Sodium hydroxide (NaOH)

Appropriate 1-(ω-haloalkyl)-piperidine/pyrrolidine/morpholine/hexamethyleneimine (e.g., 1-

(2-chloroethyl)piperidine hydrochloride for 4a)

Toluene or another suitable solvent

Procedure:

To a solution of compound (3) in a suitable solvent, add powdered NaOH.

Add the respective haloalkyl amine derivative.

Heat the reaction mixture to 110 °C and stir for 7-8 hours.[1]

Monitor the reaction by TLC.

After completion, cool the reaction mixture and filter to remove any inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography to yield the desired 3-O-substituted derivative

(4).[1] For example, using 1-(2-chloroethyl)piperidine will yield 4a.[1]

Protocol 4: General Procedure for the Selective
Deprotection to 1,2-O-Isopropylidene Derivatives (5a-e)
This protocol outlines the selective removal of the 5,6-O-isopropylidene group.

Materials:

3-O-substituted derivative (4)

Perchloric acid (30%)

Tetrahydrofuran (THF)
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Procedure:

Dissolve the di-O-isopropylidene derivative (4) in THF.

Cool the solution to 0 °C in an ice bath.

Add 30% perchloric acid dropwise while maintaining the temperature between 0-5 °C.[1]

Stir the reaction for 6-8 hours at this temperature.[1]

Monitor the reaction by TLC.

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated

NaHCO₃ solution).

Extract the product with an organic solvent.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography to afford the 1,2-O-isopropylidene

derivative (5). For instance, deprotection of 4a will yield 5a.[1]

Visualizations
Synthetic Workflow for Bioactive α-D-Allofuranose
Derivatives
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Caption: Synthetic scheme for α-D-allofuranose derivatives.
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Caption: Workflow from synthesis to biological testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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